molecular formula C13H18O2 B12652369 4-Methyl-2-(1-(o-tolyl)ethyl)-1,3-dioxolane CAS No. 84878-54-6

4-Methyl-2-(1-(o-tolyl)ethyl)-1,3-dioxolane

Cat. No.: B12652369
CAS No.: 84878-54-6
M. Wt: 206.28 g/mol
InChI Key: OWXKXAJVEXCJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of 4-Nonylphenol involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts helps in achieving higher yields and purity of the product. The process is designed to minimize by-products and ensure efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nonylphenol has a wide range of applications in scientific research:

Mechanism of Action

4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, leading to endocrine disruption. This interaction affects various molecular pathways, including those involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nonylphenol is unique due to its branched structure, which influences its reactivity and interaction with biological systems. Its widespread use and environmental persistence make it a compound of significant interest in both industrial and environmental research .

Properties

CAS No.

84878-54-6

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-methyl-2-[1-(2-methylphenyl)ethyl]-1,3-dioxolane

InChI

InChI=1S/C13H18O2/c1-9-6-4-5-7-12(9)11(3)13-14-8-10(2)15-13/h4-7,10-11,13H,8H2,1-3H3

InChI Key

OWXKXAJVEXCJMQ-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)C(C)C2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.